molecular formula C16H15ClO4 B12338077 Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate

Cat. No.: B12338077
M. Wt: 306.74 g/mol
InChI Key: IKOAHSYULAVRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group, a chloromethyl group, and a methoxy group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with 4-(chloromethyl)phenol in the presence of a suitable esterification agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

  • Methyl 3-(4-methylphenoxy)-4-methoxybenzoate
  • Methyl 3-(4-bromomethylphenoxy)-4-methoxybenzoate
  • Methyl 3-(4-hydroxymethylphenoxy)-4-methoxybenzoate

Comparison: Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is unique due to the presence of the chloromethyl group, which imparts higher reactivity in nucleophilic substitution reactions compared to its analogs with different substituents. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of its structure for various applications.

Properties

Molecular Formula

C16H15ClO4

Molecular Weight

306.74 g/mol

IUPAC Name

methyl 3-[4-(chloromethyl)phenoxy]-4-methoxybenzoate

InChI

InChI=1S/C16H15ClO4/c1-19-14-8-5-12(16(18)20-2)9-15(14)21-13-6-3-11(10-17)4-7-13/h3-9H,10H2,1-2H3

InChI Key

IKOAHSYULAVRDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.